(2-Chloroquinolin-3-yl)methanol
Overview
Description
(2-Chloroquinolin-3-yl)methanol (QA) is a compound that has been used as a capping agent to obtain well-dispersed TiO2 nanoparticles with controlled phase structure and enhanced optical properties. The use of QA in the synthesis of brookite-type titanium dioxide nanoparticles has been shown to result in higher band gap energy and lower electron-hole recombination compared to pure TiO2 .
Synthesis Analysis
The synthesis of compounds related to (2-Chloroquinolin-3-yl)methanol involves various methods. For instance, the synthesis of 2-chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester, which shares a similar quinoline structure, was achieved through acid-catalyzed esterification conditions with methanol . This demonstrates the reactivity of chloroquinoline compounds under esterification conditions and their potential to form esters.
Molecular Structure Analysis
The molecular structure of compounds similar to (2-Chloroquinolin-3-yl)methanol has been characterized in several studies. For example, the crystal structure of a methanol solvate of a dichloroquinoline derivative was determined, showing the molecule in the keto form with specific bond angles and intramolecular hydrogen bonding . This provides insight into the potential structural characteristics of QA and related compounds.
Chemical Reactions Analysis
The reactivity of chloroquinoline compounds in chemical reactions has been explored, particularly in the context of methoxydechlorination. The kinetics of this reaction for 2-chloroquinolines in methanol have been studied, revealing the influence of meta-substituents on the reaction rate and selectivity . This suggests that (2-Chloroquinolin-3-yl)methanol could also undergo similar nucleophilic substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of (2-Chloroquinolin-3-yl)methanol and related compounds are influenced by their molecular structure. For instance, the formation of base-paired hydrogen-bonded dimers in the solid state has been observed for a 4-amino-2-chloroquinazoline methanol solvate, which could imply similar hydrogen bonding capabilities for QA . The optical properties of TiO2 nanoparticles capped with QA have been characterized, indicating that the compound can affect the electronic properties of materials it is associated with .
Scientific Research Applications
Application 1: Regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with N-heterocyclic compounds using the Mitsunobu reagent
- Summary of the Application: This research focuses on the Mitsunobu reaction, a well-established fundamental reaction widely applied in organic synthesis. The study involves the regioselective N-alkylation of (2-chloroquinolin-3-yl)methanol with nitrogen heterocyclic compounds .
- Methods of Application or Experimental Procedures: Under Mitsunobu conditions, dehydration proceeds between (2-chloroquinolin-3-yl)methanol and nitrogen heterocyclic compounds such as quinazolinone, pyrimidone, 2-oxoquinoline in dry THF in the presence of triethylamine, triphenylphosphane, and diethyl azodicarboxylate to give the corresponding products .
- Results or Outcomes: The study attempted to couple two N-heterocyclic compounds under Mitsunobu reaction conditions to provide efficient building blocks for natural product synthesis .
Application 2: Oxidation to 2-chloroquinoline-3-carbaldehyde
- Summary of the Application: This application involves the oxidation of the alcoholic side chain of (2-chloroquinolin-3-yl)methanol to produce 2-chloroquinoline-3-carbaldehyde . This compound can be used as a building block in the synthesis of various bioactive molecules.
- Methods of Application or Experimental Procedures: The oxidation process is carried out using diethyl diazene-1,2-dicarboxylate (DEAD) and a catalytic amount of zinc bromide in Ph-CH3 at refluxing temperature for 2 hours .
- Results or Outcomes: The oxidation of (2-chloroquinolin-3-yl)methanol yields 2-chloroquinoline-3-carbaldehyde in an 86% yield .
Application 3: Functionalized Quinoline Motifs
- Summary of the Application: This application involves the use of functionalized quinoline motifs, including (2-chloroquinolin-3-yl)methanol, in the development of new drugs . Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity .
- Results or Outcomes: The review reveals that quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavour . The recent in vivo and in vitro screening reported by scientists is highlighted herein, which may pave the way for novel drug development .
Future Directions
Quinoline derivatives, including “(2-Chloroquinolin-3-yl)methanol”, have been the subject of extensive research due to their broad spectrum of bioactivity. Future research may focus on the development of novel quinoline-based drugs and the exploration of their therapeutic potential . The recent advances in the chemistry of quinoline motifs may pave the way for the development of efficient building blocks for natural product synthesis .
properties
IUPAC Name |
(2-chloroquinolin-3-yl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10-8(6-13)5-7-3-1-2-4-9(7)12-10/h1-5,13H,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSKEUSDSZNPLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00359000 | |
Record name | (2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroquinolin-3-yl)methanol | |
CAS RN |
125917-60-4 | |
Record name | (2-chloroquinolin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00359000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-chloroquinolin-3-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.